4-(2-methoxyphenyl)-2-methyl-5-oxo-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
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Overview
Description
4-(2-methoxyphenyl)-2-methyl-5-oxo-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a pyridinyl group, and a hexahydroquinoline core. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methoxyphenyl)-2-methyl-5-oxo-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxybenzaldehyde with an appropriate amine to form an intermediate Schiff base, followed by cyclization and further functionalization to introduce the pyridinyl and carboxamide groups. The reaction conditions often require the use of solvents like dichloromethane or toluene and catalysts such as p-toluenesulfonic acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques like high-performance liquid chromatography (HPLC). The scalability of the synthesis process is crucial for its application in large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-(2-methoxyphenyl)-2-methyl-5-oxo-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the quinoline core can be reduced to form alcohol derivatives.
Substitution: The pyridinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include quinone derivatives, alcohols, and substituted pyridines. These products can further undergo additional functionalization to yield a wide range of derivatives with potential biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-(2-methoxyphenyl)-2-methyl-5-oxo-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves its interaction with specific molecular targets in the body. It is believed to inhibit certain enzymes and receptors, leading to its observed biological effects. The compound may also modulate signaling pathways involved in inflammation and oxidative stress .
Comparison with Similar Compounds
Similar Compounds
4-(2-methoxyphenyl)piperazine derivatives: These compounds share the methoxyphenyl group and exhibit similar biological activities.
Quinoline derivatives: Compounds like chloroquine and quinine have similar core structures and are known for their antimalarial properties.
Uniqueness
What sets 4-(2-methoxyphenyl)-2-methyl-5-oxo-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical transformations and its potential therapeutic applications make it a compound of significant interest in scientific research .
Properties
CAS No. |
361194-07-2 |
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Molecular Formula |
C23H23N3O3 |
Molecular Weight |
389.4 g/mol |
IUPAC Name |
4-(2-methoxyphenyl)-2-methyl-5-oxo-N-pyridin-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C23H23N3O3/c1-14-20(23(28)26-19-12-5-6-13-24-19)21(15-8-3-4-11-18(15)29-2)22-16(25-14)9-7-10-17(22)27/h3-6,8,11-13,21,25H,7,9-10H2,1-2H3,(H,24,26,28) |
InChI Key |
XWBZBPVGRFVHIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=CC=C3OC)C(=O)NC4=CC=CC=N4 |
Origin of Product |
United States |
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